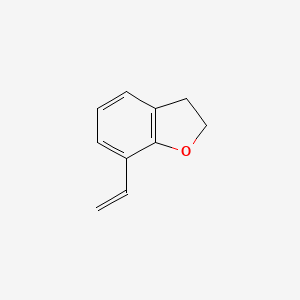

Benzofuran, 7-ethenyl-2,3-dihydro-

Description

Structural Classification and Nomenclature within 2,3-Dihydrobenzofuran (B1216630) Systems

Compounds within this class are systematically named based on the substitution pattern on the benzofuran (B130515) ring system. The numbering of the bicyclic system begins at the oxygen atom as position 1, proceeds around the furan (B31954) ring, and then continues around the benzene (B151609) ring. Therefore, in "Benzofuran, 7-ethenyl-2,3-dihydro-," the "7-ethenyl" specifies a vinyl group attached to the seventh carbon of the benzene portion of the scaffold. The "2,3-dihydro" prefix indicates the saturation of the bond between carbons 2 and 3 of the furan ring. nist.gov

While specific data for the 7-ethenyl isomer is not widely available, its isomeric counterpart, 4-ethenyl-2,3-dihydro-1-benzofuran, provides a useful reference for its general properties. nih.gov

Table 1: Chemical Data for Benzofuran, 7-ethenyl-2,3-dihydro- and Related Compounds

| Property | Value (Benzofuran, 7-ethenyl-2,3-dihydro-) | Value (4-Ethenyl-2,3-dihydro-1-benzofuran) | Value (2,3-Dihydrobenzofuran) |

| IUPAC Name | 7-ethenyl-2,3-dihydro-1-benzofuran | 4-ethenyl-2,3-dihydro-1-benzofuran nih.gov | 2,3-Dihydrobenzofuran nist.gov |

| Synonyms | 7-Vinyl-2,3-dihydrobenzofuran | 4-Vinyl-2,3-dihydrobenzofuran nih.gov | Coumaran, Dihydrocoumarone nist.gov |

| CAS Number | Data not available | 230642-84-9 nih.gov | 496-16-2 nist.gov |

| Molecular Formula | C₁₀H₁₀O | C₁₀H₁₀O nih.gov | C₈H₈O nist.gov |

| Molecular Weight | 146.19 g/mol | 146.19 g/mol nih.gov | 120.15 g/mol nist.gov |

Significance of 2,3-Dihydrobenzofuran Scaffolds in Advanced Organic Synthesis

The 2,3-dihydrobenzofuran scaffold is recognized as a "privileged structure" in medicinal chemistry. nih.gov This is due to its frequent appearance as a core component in a multitude of natural products and synthetic compounds that exhibit a broad spectrum of biological activities. nih.govresearchgate.netrsc.org These activities include anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govmdpi.comresearchgate.net

The versatility of the 2,3-dihydrobenzofuran framework makes it an attractive target for organic chemists. nih.gov It serves as a crucial building block for the construction of more complex molecular architectures. nih.govrsc.org The development of novel and efficient synthetic routes to access functionalized 2,3-dihydrobenzofurans is an active area of research. nih.govrsc.org

Table 2: Examples of Bioactive Molecules Containing the 2,3-Dihydrobenzofuran Scaffold

| Compound | Biological Significance |

| (-)-Nocardione A | Exhibits cytotoxic activities. rsc.org |

| Prucalopride | Used for the treatment of constipation. nih.gov |

| Efaroxan | An α2-adrenoceptor antagonist. nih.gov |

| Fasiglifam (TAK-875) | A G protein-coupled receptor 40 agonist for type 2 diabetes. researchgate.net |

| 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one | A potent anti-inflammatory agent. colab.wsnih.gov |

The inherent bioactivity and synthetic utility of the 2,3-dihydrobenzofuran core underscore its importance in the development of new therapeutic agents and complex organic materials. mdpi.comnih.gov

Historical Context of 2,3-Dihydrobenzofuran Research and its Evolution

Research into benzofuran-based structures has a long history, with early methods for their synthesis often being harsh and providing low yields. researchgate.net One of the pioneering methods for constructing the dihydrobenzofuran skeleton was the Claisen rearrangement of ortho-allylphenols. researchgate.netlbp.world

The 20th and early 21st centuries have seen a dramatic evolution in the synthetic strategies used to produce these valuable scaffolds. The focus has shifted towards the development of more efficient, selective, and environmentally benign catalytic methods. ucl.ac.ukrsc.org Transition metal catalysis, in particular, has become a cornerstone of modern 2,3-dihydrobenzofuran synthesis. nih.govrsc.org Catalysts based on palladium, rhodium, copper, nickel, and iron have all been successfully employed to construct the dihydrobenzofuran ring system through various mechanistic pathways, including C-H activation, cross-coupling reactions, and cycloadditions. nih.govrsc.orgthieme-connect.com Reviews by Sheppard in 2011 and others have chronicled the significant advances in synthetic pathways to achieve these heterocycles. ucl.ac.ukresearchgate.net More recently, photocatalytic and biocatalytic approaches have emerged as powerful tools for the enantioselective synthesis of chiral 2,3-dihydrobenzofurans. nih.govbenthamdirect.com

Overview of Current Research Trajectories related to Vinylic Benzofuran Derivatives

Current research on vinylic benzofuran derivatives, such as Benzofuran, 7-ethenyl-2,3-dihydro-, is largely centered on their synthesis and subsequent elaboration into more complex molecules. The vinyl group serves as a versatile chemical handle for a variety of synthetic transformations.

Modern synthetic methodologies are continuously being developed to introduce vinyl groups onto the benzofuran scaffold and to utilize them in further reactions. For instance, palladium-catalyzed reactions, such as the Heck coupling, are employed for the synthesis of vinylic derivatives. organic-chemistry.orgrsc.org These vinylic compounds can then undergo further transformations like hydroboration-oxidation to introduce other functional groups.

Recent advancements in catalysis continue to push the boundaries of what is possible. Rhodium-catalyzed C-H activation and carbooxygenation of 1,3-dienes provide a redox-neutral pathway to construct dihydrobenzofurans. organic-chemistry.org Palladium-catalyzed methods for the synthesis of 2,3-disubstituted dihydrobenzofurans from olefin-tethered aryl iodides have also been reported. nih.gov Furthermore, the development of palladium/norbornene cooperative catalysis has enabled the direct annulation between aryl iodides and epoxides to access functionalized dihydrobenzofurans. thieme-connect.com

While direct studies on Benzofuran, 7-ethenyl-2,3-dihydro- are limited, the broader research into vinylic benzofurans and the development of novel synthetic methods for the 2,3-dihydrobenzofuran core indicate a vibrant and evolving field of study. The strategic placement of a reactive vinyl group on this privileged scaffold opens up numerous possibilities for the creation of novel compounds with potential applications in medicine and materials science.

Structure

3D Structure

Properties

CAS No. |

1001671-64-2 |

|---|---|

Molecular Formula |

C10H10O |

Molecular Weight |

146.19 g/mol |

IUPAC Name |

7-ethenyl-2,3-dihydro-1-benzofuran |

InChI |

InChI=1S/C10H10O/c1-2-8-4-3-5-9-6-7-11-10(8)9/h2-5H,1,6-7H2 |

InChI Key |

DZJFYXILEDKABQ-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=CC=CC2=C1OCC2 |

Origin of Product |

United States |

Reaction Chemistry and Transformative Applications of 2,3 Dihydrobenzofuran Systems

Chemical Reactivity and Transformations of the 2,3-Dihydrofuran (B140613) Moiety

The 2,3-dihydrofuran ring within the 7-ethenyl-2,3-dihydrobenzofuran system is susceptible to various transformations. The sp3-hybridized carbons at the C2 and C3 positions are prochiral centers, making stereoselective reactions a key focus of research. cnr.it

Recent advancements have highlighted several transition metal-catalyzed reactions for the synthesis and functionalization of the 2,3-dihydrobenzofuran (B1216630) core. nih.gov For instance, rhodium-catalyzed C-H activation and carbooxygenation of N-phenoxyacetamides with 1,3-dienes provides a pathway to construct dihydrobenzofurans. organic-chemistry.org Similarly, palladium-catalyzed Heck/Tsuji-Trost reactions of o-bromophenols with 1,3-dienes yield chiral substituted 2,3-dihydrobenzofurans with high enantioselectivity. organic-chemistry.org

The dihydrofuran ring can also undergo ring-opening reactions under specific conditions. For example, treatment of 2,3-dihydrobenzofuran-3-ols with Lewis acids can induce rearrangement to afford 3-alkyl-3-aryl-2,3-dihydrobenzofuran-2-ones. arkat-usa.org These transformations underscore the versatility of the dihydrofuran moiety as a reactive intermediate for generating structural diversity.

Electrophilic Aromatic Substitution Reactions on the Fused Benzene (B151609) Ring

The benzene ring of 7-ethenyl-2,3-dihydrobenzofuran is activated towards electrophilic aromatic substitution (SEAr) due to the electron-donating nature of the ether oxygen in the dihydrofuran ring. wikipedia.org This directing effect generally favors substitution at the ortho and para positions relative to the oxygen atom. The primary SEAr reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org

The presence of the ethenyl group at the 7-position can influence the regioselectivity of these reactions due to steric hindrance and its own electronic effects. Predicting the final substitution pattern can be complex and is often determined empirically. wikipedia.org For example, halogenation of dibenzofuran (B1670420) derivatives with N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) has been shown to occur at specific positions on the aromatic ring. acs.org Similarly, nitration can be achieved selectively at certain positions using nitric acid. acs.org

Functional Group Interconversions on Ethenyl and Other Peripheral Substituents

The ethenyl (vinyl) group at the 7-position of the 2,3-dihydrobenzofuran scaffold offers a versatile handle for a variety of functional group interconversions. Standard alkene reactions such as hydrogenation, hydroboration-oxidation, and dihydroxylation can be employed to introduce new functionalities.

Furthermore, the vinyl group can participate in various cross-coupling reactions. For instance, palladium-catalyzed reactions are commonly used to form new carbon-carbon and carbon-heteroatom bonds, expanding the molecular complexity. The synthesis of various 2,3-dihydrobenzofuran derivatives often involves the interconversion of functional groups on peripheral substituents to achieve the desired target molecules. organic-chemistry.org

Ring Expansions, Contractions, and Other Skeletal Transformations

While less common, the 2,3-dihydrobenzofuran skeleton can undergo ring expansion or contraction reactions under specific conditions. These transformations often involve rearrangement of reactive intermediates. For example, the treatment of 2-(benzotriazol-1-yl)-2,3-dihydrobenzofuran-3-ols with zinc bromide can lead to a rearrangement, affording 3-alkyl-3-aryl-2,3-dihydrobenzofuran-2-ones. arkat-usa.org Such skeletal reorganizations are valuable for accessing novel heterocyclic systems that may not be readily available through direct synthesis.

Utilization as Chemical Building Blocks and Synthetic Intermediates

The inherent reactivity and functional group tolerance of the 2,3-dihydrobenzofuran scaffold make it a valuable building block in organic synthesis. researchgate.net Its ability to undergo a variety of chemical transformations allows for its incorporation into more complex molecular architectures.

Precursors for Complex Molecule Synthesis

The 2,3-dihydrobenzofuran core is a key structural unit in numerous biologically active natural products. cnr.it Synthetic strategies often involve the construction of a substituted 2,3-dihydrobenzofuran intermediate, which is then elaborated to the final natural product. For example, the enantioselective synthesis of chiral 2,3-dihydrobenzofurans has been highlighted in the construction of optically pure natural products like (R)-tremetone and fomannoxin. organic-chemistry.org Key reactions such as enolate alkynylation and ring-closing Heck reactions have been utilized to construct the core of the taiwanschirin family of natural products, starting from a model dihydrobenzofuran. researchgate.net

Development of Novel Chemical Scaffolds for Diverse Applications

The 2,3-dihydrobenzofuran framework serves as a "privileged scaffold" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. nih.gov Synthetic modifications of this core structure have led to the development of novel chemical libraries with a wide range of biological activities, including anticancer, anti-inflammatory, and antiprotozoal properties. nih.govmdpi.comnih.gov For instance, substituted 2,3-dihydrobenzofuran-7-carboxamides have been synthesized and evaluated as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), an important target in cancer therapy. acs.org The development of efficient synthetic protocols for creating libraries of 2,3-dihydrobenzofuran derivatives is crucial for drug discovery and the exploration of new chemical space. researchgate.net

Role of 7-Ethenyl-2,3-dihydrobenzofuran in the Synthesis of Related Heterocyclic and Polycyclic Systems

Extensive research of chemical literature and databases did not yield specific examples of the compound "Benzofuran, 7-ethenyl-2,3-dihydro-" being utilized as a starting material for the synthesis of other heterocyclic or polycyclic systems.

The current body of scientific literature primarily focuses on the synthesis of the 2,3-dihydrobenzofuran scaffold itself, employing a variety of precursor molecules and synthetic strategies. These methods include, but are not limited to, intramolecular cyclization reactions and transition metal-catalyzed annulations.

Therefore, a detailed discussion, including data tables and specific research findings on the role of 7-ethenyl-2,3-dihydrobenzofuran in the synthesis of related heterocyclic and polycyclic systems, cannot be provided at this time due to a lack of available data.

Spectroscopic and Advanced Structural Elucidation of 2,3 Dihydrobenzofuran Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone in the structural analysis of organic molecules. For 2,3-dihydrobenzofuran (B1216630) derivatives, ¹H and ¹³C NMR, along with advanced 2D NMR techniques, enable the unambiguous assignment of all proton and carbon signals, providing a complete picture of the molecule's structure.

The ¹H NMR spectrum provides valuable information about the chemical environment of protons in a molecule. In the case of 2,3-dihydrobenzofuran derivatives, the protons on the dihydrofuran ring and the aromatic ring, as well as any substituents, exhibit characteristic chemical shifts and coupling patterns.

For the parent 2,3-dihydrobenzofuran, the protons at the C2 and C3 positions typically appear as triplets. The methylene (B1212753) protons at C2 (H-2) are generally found further downfield than the C3 protons (H-3) due to the deshielding effect of the adjacent oxygen atom. The coupling constants (J-values) between adjacent protons are crucial for determining the connectivity and, in some cases, the stereochemistry of substituents. For instance, the coupling constant between H-2 and H-3 in the dihydrofuran ring can differ between cis and trans isomers when the ring is substituted. acs.org

Table 1: Predicted ¹H NMR Chemical Shifts for 7-Ethenyl-2,3-dihydrobenzofuran based on related structures.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~4.6 | t | ~8.5 |

| H-3 | ~3.2 | t | ~8.5 |

| H-4 | ~6.8 | d | ~7.5 |

| H-5 | ~6.7 | t | ~7.5 |

| H-6 | ~7.0 | d | ~7.5 |

| H-1' (vinyl) | ~6.7 | dd | ~17.5, ~11.0 |

| H-2'a (vinyl, trans) | ~5.7 | d | ~17.5 |

| H-2'b (vinyl, cis) | ~5.2 | d | ~11.0 |

Note: These are estimated values and may vary depending on the solvent and other experimental conditions.

¹³C NMR spectroscopy, often used in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) or Attached Proton Test (APT) experiments, provides information on the number and types of carbon atoms (C, CH, CH₂, CH₃) in a molecule.

In 2,3-dihydrobenzofuran derivatives, the carbon atoms of the dihydrofuran ring (C2 and C3) typically resonate in the aliphatic region of the spectrum, with C2 appearing at a lower field due to the oxygen's influence. The aromatic carbons can be distinguished from the vinyl and aliphatic carbons by their characteristic chemical shifts in the range of approximately 110-160 ppm. The quaternary carbons, including the oxygen-bearing C7a and the substituted C7, can be identified using APT or DEPT-135 experiments, where they show a different phase compared to carbons with attached protons.

Table 2: Predicted ¹³C NMR Chemical Shifts for 7-Ethenyl-2,3-dihydrobenzofuran.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | ~71 |

| C3 | ~29 |

| C4 | ~121 |

| C5 | ~125 |

| C6 | ~128 |

| C7 | ~130 |

| C7a | ~159 |

| C3a | ~127 |

| C1' (vinyl) | ~137 |

| C2' (vinyl) | ~115 |

Note: These are estimated values based on general trends for substituted dihydrobenzofurans.

To definitively assign all proton and carbon signals and to elucidate the complete molecular structure, a suite of 2D NMR experiments is employed. acs.org

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings within the molecule. For 7-ethenyl-2,3-dihydrobenzofuran, COSY would show correlations between H-2 and H-3 in the dihydrofuran ring, between adjacent aromatic protons (H-4, H-5, and H-6), and between the vinyl protons. acs.org

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. This is a powerful tool for assigning the carbon signals based on the already assigned proton signals. For example, the proton signal at ~4.6 ppm would correlate with the carbon signal at ~71 ppm, confirming their assignment to C2-H2. acs.orgnih.gov

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for establishing the connectivity between different parts of the molecule. For instance, correlations between the vinyl protons and the aromatic carbons would confirm the position of the ethenyl group at C7. Key correlations would also be observed between the protons on the dihydrofuran ring (H-2 and H-3) and the aromatic carbons C3a and C7a. acs.org

Mass Spectrometry (MS) for Molecular Information and Fragmentation Pathways

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization, which can aid in structural elucidation.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of the compound, as the measured mass can be matched to a unique combination of atoms. For "Benzofuran, 7-ethenyl-2,3-dihydro-," with a molecular formula of C₁₀H₁₀O, the expected exact mass can be calculated and compared with the experimental value to confirm its composition. HRMS data for related 2,3-dihydrobenzofuran derivatives have been successfully used to confirm their elemental compositions. nist.gov

Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI/MSn) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺ or other adducts, minimizing fragmentation in the source. This is particularly useful for identifying and quantifying impurities in a sample. By analyzing the mass spectra of the separated components, it is possible to identify impurities, degradation products, or metabolites related to the main compound. The fragmentation patterns obtained from MS/MS (or MSn) experiments on the parent ions can provide structural information about these minor components. While specific LC-ESI/MSn studies on 7-ethenyl-2,3-dihydrobenzofuran were not found, this technique is widely applied for impurity profiling of related heterocyclic compounds.

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. This is achieved by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. Each functional group has a characteristic absorption frequency range, allowing for its identification.

Detailed research on various 2,3-dihydrobenzofuran derivatives, such as chalcones, further elucidates the expected IR absorption regions. scielo.org.za The key vibrational modes for a compound like 7-ethenyl-2,3-dihydrobenzofuran would include:

Aromatic C-H Stretching: These vibrations typically appear in the region of 3100-3000 cm⁻¹. mdpi.com

Aliphatic C-H Stretching: The stretching of C-H bonds in the dihydrofuran ring would be observed at approximately 3000-2850 cm⁻¹.

C=C Stretching (Aromatic and Ethenyl): The stretching vibrations of the carbon-carbon double bonds in the benzene (B151609) ring and the ethenyl group are expected in the 1650-1450 cm⁻¹ range.

C-O-C Stretching: The ether linkage within the dihydrofuran ring gives rise to a strong, characteristic absorption band, typically in the 1300-1000 cm⁻¹ region. For 2,3-dihydrobenzofuran derivatives, this is often a prominent feature. scielo.org.za

Out-of-Plane C-H Bending: These bending vibrations, particularly for the substituted benzene ring, appear in the 900-675 cm⁻¹ region and can provide information about the substitution pattern on the aromatic ring.

The table below summarizes the expected characteristic IR absorption frequencies for the functional groups in 7-ethenyl-2,3-dihydrobenzofuran, based on data from related compounds.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Aromatic C-H | Stretching | 3100-3000 |

| Aliphatic C-H (in dihydrofuran ring) | Stretching | 3000-2850 |

| C=C (Aromatic) | Stretching | ~1600 and ~1475 |

| C=C (Ethenyl) | Stretching | ~1640 |

| C-O-C (Ether in dihydrofuran ring) | Asymmetric & Symmetric Stretching | 1300-1000 |

| Aromatic C-H | Out-of-plane Bending | 900-675 |

This table presents expected values based on typical ranges for organic molecules and data from related 2,3-dihydrobenzofuran derivatives.

X-ray Diffraction Crystallography for Absolute Stereochemistry and Conformation Analysis

X-ray diffraction crystallography is an indispensable technique for the unambiguous determination of the three-dimensional structure of a crystalline solid at the atomic level. It provides precise information on bond lengths, bond angles, and the absolute stereochemistry and conformation of a molecule.

For 2,3-dihydrobenzofuran derivatives, X-ray crystallography is particularly valuable for establishing the conformation of the five-membered dihydrofuran ring, which is generally not planar. rsc.orgresearchgate.net The puckering of this ring can be influenced by the nature and position of substituents on both the aromatic and the dihydrofuran moieties.

While a specific crystal structure for 7-ethenyl-2,3-dihydrobenzofuran has not been reported in the reviewed literature, studies on other substituted 2,3-dihydrobenzofurans have demonstrated the power of this technique. For example, X-ray diffraction has been used to definitively confirm the cis or trans relationship of substituents on the dihydrofuran ring, which can be challenging to assign solely based on other spectroscopic methods like NMR. rsc.org

The conformation of five-membered rings in similar heterocyclic systems, such as sulfolenes, has been shown to range from perfectly planar to twisted, depending on the substitution pattern. researchgate.net It is reasonable to infer that the 7-ethenyl-2,3-dihydrobenzofuran molecule would likely adopt a conformation where the dihydrofuran ring is puckered to minimize steric strain.

Should single crystals of 7-ethenyl-2,3-dihydrobenzofuran be obtained, X-ray diffraction analysis would yield a detailed structural model. The expected data from such an analysis would include:

| Parameter | Information Provided |

| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal lattice. |

| Space Group | The symmetry elements present in the crystal structure. |

| Atomic Coordinates | The precise position of each atom in the unit cell. |

| Bond Lengths | The distances between bonded atoms (e.g., C-C, C-O, C-H). |

| Bond Angles | The angles between adjacent chemical bonds. |

| Torsion Angles | The dihedral angles that define the conformation of the molecule, particularly the puckering of the dihydrofuran ring. |

| Absolute Stereochemistry | The absolute configuration of any chiral centers, if present. |

This data would provide an unequivocal understanding of the molecule's solid-state structure, which is crucial for comprehending its physical properties and intermolecular interactions. mdpi.com

Theoretical and Computational Investigations on 2,3 Dihydrobenzofuran Scaffolds

Density Functional Theory (DFT) Studies for Electronic Structure and Optimized Geometries

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure and equilibrium geometries of molecules. For the 2,3-dihydrobenzofuran (B1216630) scaffold, DFT calculations, often using methods like B3LYP with basis sets such as 6-31G(d,p), are employed to predict molecular properties. epstem.net These calculations help in understanding the three-dimensional arrangement of atoms, bond lengths, and bond angles of the ground state molecule.

Quantum Chemical Calculations and Spectroscopic Property Prediction

Quantum chemical calculations are instrumental in predicting various spectroscopic properties, providing a theoretical basis for experimental observations. nih.gov For derivatives of the 2,3-dihydrobenzofuran scaffold, these calculations can forecast:

Infrared (IR) Spectra: By calculating vibrational frequencies, researchers can predict the positions of IR absorption bands. epstem.net These theoretical spectra are crucial for identifying characteristic functional group vibrations, such as the C=C stretching of the ethenyl group, the aromatic ring vibrations, and the C-O-C ether linkage stretches in the dihydrofuran ring. Comparing theoretical and experimental IR spectra helps confirm the molecular structure. epstem.net

Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts. epstem.net For 7-ethenyl-2,3-dihydrobenzofuran, this would help assign the signals for the vinyl protons, the aromatic protons, and the protons on the dihydrofuran ring. Deviations between calculated and experimental shifts can provide insights into solvent effects or specific electronic interactions within the molecule. epstem.net

These predictive capabilities are vital in the structural elucidation of newly synthesized compounds within the 2,3-dihydrobenzofuran family. nih.gov

Analysis of Molecular Orbitals (e.g., Frontier Molecular Orbitals) and Electron Density Distributions

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain chemical reactivity. wikipedia.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the "frontier" orbitals, which are central to chemical reactions. libretexts.org

HOMO: The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. libretexts.orgyoutube.com For a 7-ethenyl-2,3-dihydrobenzofuran molecule, the HOMO is expected to have significant contributions from the electron-rich aromatic ring and the ethenyl group's π-system.

LUMO: The LUMO is the orbital that is most likely to accept electrons, representing the molecule's electrophilic character. libretexts.orgyoutube.com The distribution of the LUMO would indicate the most probable sites for nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter. A smaller gap suggests that the molecule is more easily excited and generally more reactive. epstem.net

Analysis of the electron density distribution, often visualized through Molecular Electrostatic Potential (MEP) maps, reveals the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. For 7-ethenyl-2,3-dihydrobenzofuran, the MEP map would likely show negative potential (red/yellow) around the oxygen atom and the π-systems of the benzene (B151609) and ethenyl groups, indicating these as sites for electrophilic interaction. Positive potential (blue) would be expected around the hydrogen atoms.

Global Reactivity Descriptors and Thermodynamic Parameters

Based on the energies of the frontier orbitals, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. epstem.net These descriptors, derived from DFT calculations, provide a quantitative framework for understanding the behavior of 2,3-dihydrobenzofuran derivatives.

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. epstem.net |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap. epstem.net |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | A measure of the energy lowering of a system when it accepts electrons. epstem.net |

| Chemical Potential (μ) | μ = -(I + A) / 2 | Represents the "escaping tendency" of electrons from a system. epstem.net |

This table is generated based on general principles of computational chemistry and its application to organic molecules as described in the cited literature.

Furthermore, computational methods can predict key thermodynamic parameters such as the enthalpy of formation, entropy, and Gibbs free energy, which are essential for determining the stability of the molecule and the feasibility of chemical reactions. chemeo.com

Mechanistic Studies and Elucidation of Reaction Pathways through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the activation energies associated with different reaction pathways. rsc.orgnih.gov

For the synthesis of substituted 2,3-dihydrobenzofurans, computational studies can:

Validate Proposed Mechanisms: Theoretical calculations can confirm or refute mechanisms proposed from experimental results. For example, in cycloaddition reactions, calculations can determine whether the reaction proceeds through a concerted or a stepwise pathway by locating the relevant transition states and intermediates. nih.gov

Explain Regio- and Selectivity: When a reaction can yield multiple products, computational modeling can calculate the activation barriers for each pathway. The pathway with the lowest energy barrier is typically the favored one, thus explaining the observed product distribution.

These studies provide a detailed, atomistic view of the reaction, revealing the intricate electronic and structural changes that occur as reactants are converted into products. researchgate.net

Computational Approaches to Stereochemical Control and Selectivity in Catalysis

Many biologically active molecules are chiral, meaning their therapeutic effects are often dependent on their specific stereochemistry. Therefore, controlling the stereochemical outcome of a synthesis is crucial. Computational chemistry plays a vital role in understanding and predicting the stereoselectivity of catalytic reactions used to synthesize chiral 2,3-dihydrobenzofurans. nih.govrsc.org

By modeling the interaction between the substrate, the catalyst (often a metal complex with a chiral ligand), and the reagents, researchers can:

Develop Stereochemical Models: Computational studies can help build models that rationalize why a particular enantiomer or diastereomer is formed preferentially. nih.gov

Analyze Transition States: The energy difference between the transition states leading to different stereoisomers determines the stereoselectivity. Calculating the structures and energies of these transition states allows for a quantitative prediction of the enantiomeric or diastereomeric excess.

Guide Catalyst Design: Understanding the key interactions that control stereoselectivity enables the rational design of new, more effective chiral catalysts.

For example, biocatalytic strategies using engineered enzymes to synthesize stereochemically rich 2,3-dihydrobenzofurans have been rationalized through computational and structure-reactivity studies. nih.gov

Ligand-Based and Structure-Based Computational Modeling for Scaffold Design

The 2,3-dihydrobenzofuran scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. researchgate.netacs.org Computational modeling is essential in designing new derivatives with improved potency and selectivity for specific biological targets.

Ligand-Based Design: This approach is used when the 3D structure of the biological target (e.g., a receptor or enzyme) is unknown. It involves analyzing a set of known active molecules to build a pharmacophore model—a 3D map of the essential features required for biological activity (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings). mdpi.com This model can then be used to screen virtual libraries for new compounds that fit the pharmacophore.

Structure-Based Design: When the 3D structure of the target is known (e.g., from X-ray crystallography), molecular docking can be used to predict how a ligand (like a 2,3-dihydrobenzofuran derivative) binds to the target's active site. nih.gov This allows for the analysis of binding interactions, such as hydrogen bonds and π-π stacking, and helps in designing modifications to the ligand to improve its binding affinity. nih.gov Ligand-steered modeling, a technique that uses known ligands to help shape the binding site, has been successfully applied to design potent and selective agonists for cannabinoid receptors based on the 2,3-dihydrobenzofuran scaffold. nih.gov

These computational strategies accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest likelihood of success, saving time and resources. researchgate.net

Occurrence, Isolation, and Biosynthetic Aspects of Natural Dihydrobenzofuran Derivatives

Natural Sources and Phytochemical Studies of Dihydrobenzofuran-Containing Organisms

The 2,3-dihydrobenzofuran (B1216630) skeleton is a recurring structural unit in a variety of biologically active natural products. nih.gov These compounds are commonly isolated from plants and fungi and are often classified as alkaloids, neolignans, isoflavonoids, and lignans. nih.gov Natural products containing this core structure exhibit a wide range of biological activities, including anti-HIV, antimalarial, anticancer, antinociceptive, anti-inflammatory, antifungal, and antibacterial properties. nih.gov

Dihydrobenzofuran neolignans, a significant subgroup, are widespread in many plant families, with the Meliaceae family being a notable source. researchgate.net For instance, dihydrobenzofuran neolignans have been isolated from species like Magnolia biondii. nih.gov Phytochemical investigations of various plants have led to the identification of numerous dihydrobenzofuran derivatives. For example, the roots of Glycyrrhiza inflata (Fabaceae) have yielded licochalcone A derivatives that contain a dihydrofuran moiety. nih.gov

While the direct natural occurrence of "Benzofuran, 7-ethenyl-2,3-dihydro-" is not extensively documented, the presence of structurally related compounds in various plant species suggests its potential existence in the plant kingdom. For example, cell cultures of Ageratina pichinchensis have been shown to produce the basic 2,3-dihydrobenzofuran structure. frontiersin.org Furthermore, studies on Polygonum barbatum have led to the isolation of dihydrobenzofuran derivatives containing a (E)-2-carboxyvinyl group, a substituent structurally similar to the ethenyl group. nih.gov

Phytochemical screening of various medicinal plants has revealed the presence of phenols and flavonoids, which are precursors to dihydrobenzofuran biosynthesis. nih.govnih.gov Plants from the Asteraceae, Rutaceae, Liliaceae, and Cyperaceae families are particularly rich in benzofuran (B130515) compounds. nih.gov

Table 1: Examples of Natural Dihydrobenzofuran Derivatives and Their Sources

| Compound Name | Natural Source | Reference |

| (+)-Conocarpan | Krameria lappacea, Piper aequale, Piper regnellii | nih.gov |

| 3',4-O-dimethylcedrusin | Magnolia biondii | nih.gov |

| Licochalcone A derivatives | Glycyrrhiza inflata | nih.gov |

| 2,3-Dihydrobenzofuran | Ageratina pichinchensis (cell culture) | frontiersin.org |

| Dihydrobenzofuran neolignans | Meliaceae family | researchgate.net |

| Methyl (2S,3S)-2-(3,4-dimethoxyphenyl)-4-((E)-3-ethoxy-3-oxoprop-1-en-1-yl)-7-methoxy-2,3-dihydrobenzofuran-3-carboxylate | Polygonum barbatum | nih.gov |

Methodologies for Isolation and Purification of Natural Dihydrobenzofurans

The isolation and purification of natural dihydrobenzofurans from plant materials involve a series of standard phytochemical techniques. The process typically begins with the extraction of the plant material using various solvents of increasing polarity, such as hexane, chloroform, ethyl acetate (B1210297), and methanol, to separate compounds based on their solubility.

Bioassay-guided fractionation is a common strategy to target and isolate biologically active compounds. This involves chromatographically separating the crude extract into fractions and testing each fraction for a specific biological activity. The active fractions are then subjected to further separation until a pure compound is obtained.

Various chromatographic techniques are employed for the purification of dihydrobenzofuran derivatives. These include:

Column Chromatography: Often using silica (B1680970) gel or Sephadex as the stationary phase to achieve initial separation of compounds.

High-Performance Liquid Chromatography (HPLC): A highly efficient technique for the final purification of compounds. Chiral-phase HPLC can be used to resolve racemic mixtures of dihydrobenzofurans. researchgate.net

For instance, a bioassay-guided chemical investigation of an ethyl acetate extract of Herpetospermum pedunculosum stems led to the isolation of 22 lignans, including six new ones. researchgate.net The isolation process involved repeated column chromatography on silica gel, Sephadex LH-20, and preparative HPLC. Similarly, two new licochalcone A derivatives with a dihydrofuran moiety were isolated from enriched fractions of Glycyrrhiza inflata roots. nih.gov

Structural Elucidation of Novel Naturally Occurring Dihydrobenzofuran Compounds

The determination of the chemical structure of novel, naturally occurring dihydrobenzofuran compounds relies on a combination of spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are fundamental for establishing the carbon-hydrogen framework and the connectivity of atoms within the molecule. For example, the structures of dihydrobenzofuran neolignans isolated from Aglaia species were elucidated using 1D and 2D NMR data. researchgate.net

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides the exact molecular formula of the compound. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) groups. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which can help to identify the chromophoric system. researchgate.net

Circular Dichroism (CD) Spectroscopy: For chiral molecules, Electronic Circular Dichroism (ECD) spectroscopy is used to determine the absolute stereochemistry of the compound by comparing the experimental spectrum with calculated spectra. researchgate.net

X-ray Crystallography: When a suitable single crystal of the compound can be obtained, X-ray crystallography provides unambiguous determination of the three-dimensional structure, including the absolute configuration.

The structures of three dihydrobenzofuran derivatives from Polygonum barbatum were elucidated using a combination of these techniques, including extensive 2D NMR analysis. nih.gov Similarly, the structures of new rocaglate analogues containing a dioxanyl ring from Aglaia species were determined using 1D and 2D NMR, HRESIMS, IR, UV, and ECD spectroscopic data. researchgate.net

Proposed Biosynthetic Pathways of Naturally Occurring Dihydrobenzofuran Scaffolds

The biosynthesis of dihydrobenzofuran scaffolds originates from the phenylpropanoid pathway, a major route in plant secondary metabolism. frontiersin.orgnih.govrsc.org This pathway begins with the amino acid phenylalanine. frontiersin.orgmdpi.com

The key steps in the general phenylpropanoid pathway leading to precursors for dihydrobenzofurans are:

Deamination of Phenylalanine: The enzyme phenylalanine ammonia-lyase (PAL) catalyzes the removal of an amino group from phenylalanine to produce cinnamic acid. nih.gov

Hydroxylation: Cinnamic acid is then hydroxylated by cinnamic acid 4-hydroxylase (C4H) to yield p-coumaric acid. nih.gov

Activation: The resulting hydroxycinnamic acids are activated by coenzyme A (CoA) to form their corresponding CoA esters, such as p-coumaroyl-CoA. nih.gov

These activated phenylpropanoid units serve as building blocks for a vast array of natural products. The formation of the dihydrobenzofuran ring is believed to occur through the oxidative coupling of two phenylpropanoid units or a related phenolic precursor. researchgate.net For instance, dihydrobenzofuran neolignans are formed through the oxidative coupling of allylphenols and propylphenols. mdpi.com

The specific biosynthetic pathway leading to "Benzofuran, 7-ethenyl-2,3-dihydro-" has not been explicitly detailed in the literature. However, it is reasonable to propose that it would involve the cyclization of a C6-C3 (phenylpropanoid) precursor that has undergone modification to include the ethenyl group at the appropriate position on the aromatic ring. The formation of the dihydrofuran ring likely proceeds through an intramolecular radical cyclization or a related oxidative process.

Biomimetic Synthesis Strategies Inspired by Natural Product Structures

Biomimetic synthesis aims to mimic the biosynthetic pathways of natural products in the laboratory. These strategies often provide efficient and elegant routes to complex molecules by replicating nature's cyclization and coupling reactions.

The oxidative coupling of phenols is a key reaction in the biosynthesis of many natural products, including dihydrobenzofuran neolignans, and has been a source of inspiration for biomimetic synthesis. researchgate.netmdpi.com For example, a method for the acid-catalyzed construction of dihydrobenzofuran heterocycles from 2-(2'-hydroxyethyl)quinone precursors has been developed. nih.gov This reaction is thought to proceed through an oxonium ion intermediate, which is then reduced in situ. nih.gov

The synthesis of carpanone, a lignan (B3055560) with a related dibenzofuranoid structure, has been achieved through a biomimetic approach involving the oxidative coupling of phenols. researchgate.net This strategy highlights the power of mimicking key biosynthetic steps to achieve complex molecular architectures.

While a specific biomimetic synthesis for "Benzofuran, 7-ethenyl-2,3-dihydro-" has not been reported, the general principles of biomimetic dihydrobenzofuran synthesis could be applied. A potential strategy would involve the synthesis of a suitably substituted o-allylphenol precursor, which could then undergo an oxidative cyclization to form the 7-ethenyl-2,3-dihydrobenzofuran ring system. Enzymes such as laccases or peroxidases, which are involved in the natural oxidative coupling of phenols, could potentially be used to catalyze this transformation in a laboratory setting.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.